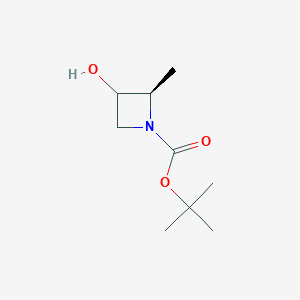
3-(3-(4-methylpiperazin-1-yl)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a quinazolinone moiety, a thioxo group, and a 4-methylpiperazine group. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The 4-methylpiperazine group is a common moiety in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Piperazines can undergo a variety of reactions, including those involving their nitrogen atoms or any functional groups attached to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its solubility, melting point, boiling point, and other properties .科学的研究の応用
Selective Anti-DNA Methyltransferase 3A Activity
Research on analogues of BIX-01294, which inhibits histone H3 lysine 9 methyltransferases (G9a/GLP), revealed novel compounds that lose G9a inhibition but gain selective anti-DNA methyltransferase 3A activity. These compounds, through chemical manipulations, demonstrated potential in inducing proliferation arrest and cell death in human lymphoma cells, suggesting a therapeutic application in cancer treatment due to their DNMT3A inhibitory potency (Rotili et al., 2014).
Anticonvulsant and Antimicrobial Activities
Another study focused on synthesizing novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones for their antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity, highlighting their potential in treating bacterial infections and seizure disorders (Rajasekaran et al., 2013).
Anticancer Activity
A comparative analysis on the anticancer activity of isoquinoline derivatives with various heteroaromatic substituents showed that certain derivatives possess significant anticancer potential. This suggests that the structural modification of the compound could lead to promising candidates for anticancer drug development (Konovalenko et al., 2022).
Antibacterial Activity
Studies also explored the antibacterial properties of quinazolinone derivatives. Compounds such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its analogues showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This indicates their potential as antibacterial agents in pharmaceutical applications (Osarumwense, 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-18-9-11-19(12-10-18)7-4-8-20-15(21)13-5-2-3-6-14(13)17-16(20)22/h2-3,5-6H,4,7-12H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOZIWRHGFIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-methylpiperazin-1-yl)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

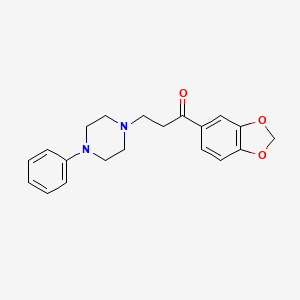
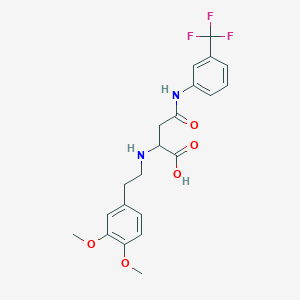
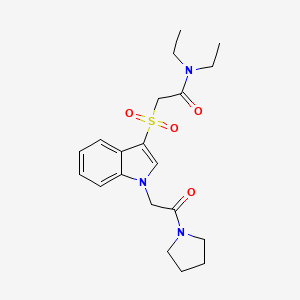

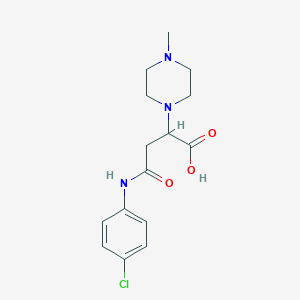
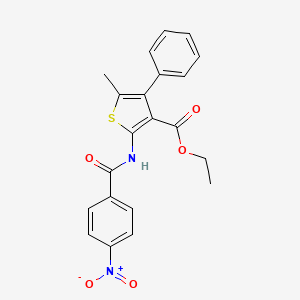
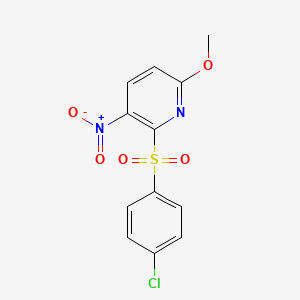


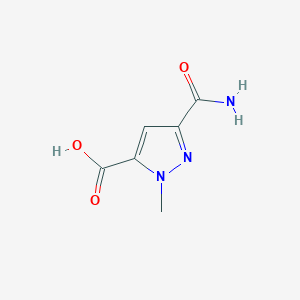
![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)
![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
